1-(3-Methylbut-2-en-1-yl)piperidin-4-amine
Overview
Description
1-(3-Methylbut-2-en-1-yl)piperidin-4-amine is a chemical compound with the molecular formula C10H20N2 and a molecular weight of 168.28 g/mol It is a piperidine derivative, characterized by the presence of a piperidine ring substituted with a 3-methylbut-2-en-1-yl group at the nitrogen atom and an amine group at the 4-position
Preparation Methods
The synthesis of 1-(3-Methylbut-2-en-1-yl)piperidin-4-amine typically involves the reaction of piperidine with 3-methylbut-2-en-1-yl halide under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution. The reaction mixture is then heated to reflux, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(3-Methylbut-2-en-1-yl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The amine group at the 4-position can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides, leading to the formation of substituted amine products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pressure conditions tailored to the desired reaction.
Scientific Research Applications
1-(3-Methylbut-2-en-1-yl)piperidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving amine neurotransmitters.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(3-Methylbut-2-en-1-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with amine receptors in the nervous system, affecting neurotransmitter release and signaling.
Comparison with Similar Compounds
1-(3-Methylbut-2-en-1-yl)piperidin-4-amine can be compared with other piperidine derivatives, such as:
1-(3-Methylbut-2-en-1-yl)piperidin-4-one: This compound has a ketone group instead of an amine group at the 4-position, leading to different chemical reactivity and applications.
1-(But-3-yn-1-yl)piperidin-4-amine: This compound has a but-3-yn-1-yl group instead of a 3-methylbut-2-en-1-yl group, resulting in different physical and chemical properties.
Properties
IUPAC Name |
1-(3-methylbut-2-enyl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-9(2)3-6-12-7-4-10(11)5-8-12/h3,10H,4-8,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGWRPSCTUYREK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1CCC(CC1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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